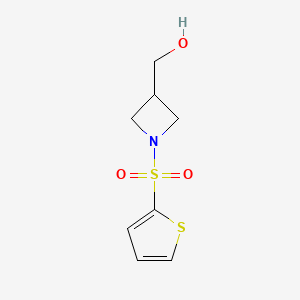
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol is a chemical compound that features a thiophene ring, a sulfonyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol typically involves the reaction of thiophene-2-sulfonyl chloride with azetidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene sulfides.
Substitution: Halogenated or aminated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and advanced pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of (1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiophene derivatives, sulfonyl azetidines, and hydroxymethyl azetidines.
Uniqueness: The combination of a thiophene ring, a sulfonyl group, and an azetidine ring in a single molecule provides unique structural and functional properties that are not commonly found in other compounds. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11NO3S2 |
|---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
(1-thiophen-2-ylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO3S2/c10-6-7-4-9(5-7)14(11,12)8-2-1-3-13-8/h1-3,7,10H,4-6H2 |
InChI-Schlüssel |
IIEBZKLZKOZJQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















